molecular formula C23H18O4 B3523152 4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B3523152
M. Wt: 358.4 g/mol
InChI Key: SNVNATSLXZBXIV-UHFFFAOYSA-N
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Description

4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is characterized by its chromen-2-one core structure, which is substituted with dimethyl groups at positions 4 and 8, and a naphthyl-oxoethoxy group at position 7. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4,8-dimethyl-2H-chromen-2-one with 2-naphthylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents such as dichloromethane (DCM) or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The compound may also induce apoptosis (programmed cell death) through the activation of caspases and the mitochondrial pathway .

In the context of its anti-inflammatory activity, the compound may inhibit the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK. Additionally, its antimicrobial activity could be due to the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and photophysical properties. This makes it a valuable compound for further research and development in various scientific and industrial applications .

Properties

IUPAC Name

4,8-dimethyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-14-11-22(25)27-23-15(2)21(10-9-19(14)23)26-13-20(24)18-8-7-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVNATSLXZBXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

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